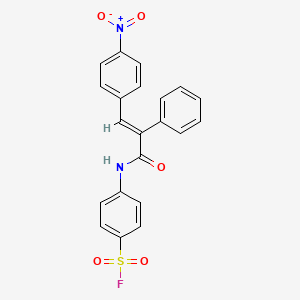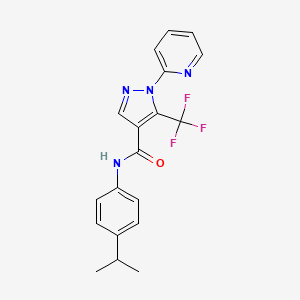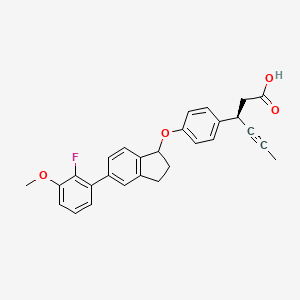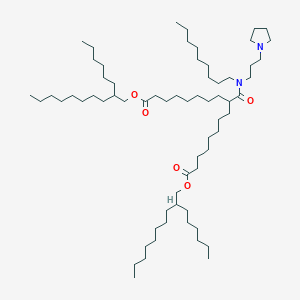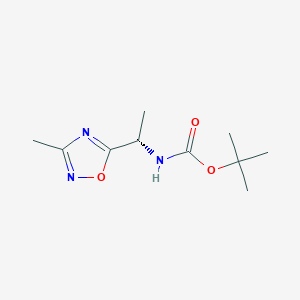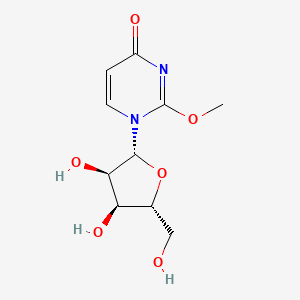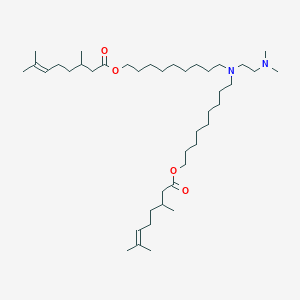
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate): is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate) typically involves multiple steps, including the formation of intermediate compounds. The process may involve the use of specific catalysts and solvents to facilitate the reactions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography, may be necessary to isolate the compound from reaction byproducts.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may be used to modify specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents, such as chlorine (Cl2) or bromine (Br2), may be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate) may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound could be investigated for its potential interactions with biological molecules, such as proteins and nucleic acids. Its functional groups may enable it to bind to specific biological targets, making it a candidate for drug development.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its interactions with biological targets could lead to the development of new therapeutic drugs.
Industry: In industry, ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate) may be used in the production of specialty chemicals and materials. Its unique properties could make it valuable in the development of new industrial processes and products.
Wirkmechanismus
The mechanism of action of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate) involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to and modify the activity of these targets, potentially leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate)
- ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate)
Uniqueness: The uniqueness of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate) lies in its specific combination of functional groups and molecular structure
Eigenschaften
Molekularformel |
C42H80N2O4 |
|---|---|
Molekulargewicht |
677.1 g/mol |
IUPAC-Name |
9-[2-(dimethylamino)ethyl-[9-(3,7-dimethyloct-6-enoyloxy)nonyl]amino]nonyl 3,7-dimethyloct-6-enoate |
InChI |
InChI=1S/C42H80N2O4/c1-37(2)25-23-27-39(5)35-41(45)47-33-21-17-13-9-11-15-19-29-44(32-31-43(7)8)30-20-16-12-10-14-18-22-34-48-42(46)36-40(6)28-24-26-38(3)4/h25-26,39-40H,9-24,27-36H2,1-8H3 |
InChI-Schlüssel |
INGPCQBDIYNZSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)CC(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)CC(C)CCC=C(C)C)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B15281235.png)
![3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B15281238.png)
![tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B15281246.png)

